N5-Ethyl Substitution Enhances Antiproliferative Potency up to 7-Fold in Leukemia Cells
Substitution at the N5 position of the pyrrolo[3,2-d]pyrimidine scaffold with alkyl groups, including ethyl, results in significantly enhanced antiproliferative activity against CCRF-CEM human leukemia cells compared to the unsubstituted N5-H analog. A systematic SAR study reported that N5 substitution reduced EC₅₀ values by up to 7-fold relative to the N5-H baseline [1].
| Evidence Dimension | Antiproliferative activity (EC₅₀) against CCRF-CEM leukemia cells |
|---|---|
| Target Compound Data | Specific EC₅₀ value not reported in abstract; study confirms N5-alkyl substitution class effect reduces EC₅₀ by up to 7-fold |
| Comparator Or Baseline | N5-H (unsubstituted) pyrrolo[3,2-d]pyrimidine analog |
| Quantified Difference | Up to 7-fold reduction in EC₅₀ (increased potency) |
| Conditions | CCRF-CEM human leukemia cell line; in vitro cytotoxicity assay |
Why This Matters
The ethyl group at N5 is essential for maintaining the potency gains observed in the pyrrolo[3,2-d]pyrimidine chemotype; procurement of N5-H or alternative N-substituted analogs without SAR validation risks unacceptable potency loss.
- [1] Cawrse BM, Robinson NM, Lee NC, Wilson GM, Seley-Radtke KL. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules. 2019;24(6):1101. View Source
